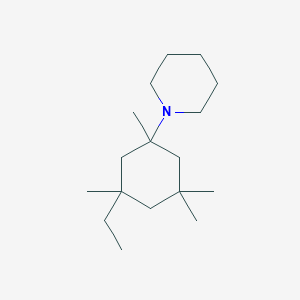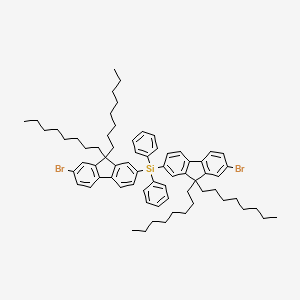
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of azamacrocycles, which are characterized by the presence of nitrogen atoms within a cyclic framework. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,7,10,13-pentaazacyclopentadecane with octyl halides under basic conditions to introduce the octyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atoms.
Oxidation and Reduction: The nitrogen atoms can participate in redox reactions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(II), Ni(II)) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Complexation: Metal complexes with enhanced stability and specific properties.
Substitution: Alkylated or acylated derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-Pentaazacyclopentadecane: The parent compound without octyl groups.
1,4,7,10,13-Pentaoxacyclopentadecane: A similar macrocycle with oxygen atoms instead of nitrogen.
1,4,7,10,13-Pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane: A derivative with hydroxyethyl groups.
Uniqueness
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is unique due to the presence of octyl groups, which enhance its hydrophobicity and ability to interact with non-polar environments. This makes it particularly useful in applications where solubility in organic solvents and interaction with hydrophobic surfaces are important.
Propiedades
Número CAS |
712273-58-0 |
|---|---|
Fórmula molecular |
C50H105N5 |
Peso molecular |
776.4 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoctyl-1,4,7,10,13-pentazacyclopentadecane |
InChI |
InChI=1S/C50H105N5/c1-6-11-16-21-26-31-36-51-41-43-52(37-32-27-22-17-12-7-2)45-47-54(39-34-29-24-19-14-9-4)49-50-55(40-35-30-25-20-15-10-5)48-46-53(44-42-51)38-33-28-23-18-13-8-3/h6-50H2,1-5H3 |
Clave InChI |
YYAAFQBDQRCNBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1CCN(CCN(CCN(CCN(CC1)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)



![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)


